![molecular formula C6H6FNO B12627213 (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one CAS No. 918452-20-7](/img/structure/B12627213.png)
(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-6-Fluoro-2-azabicyclo[221]hept-5-EN-3-one is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve scalable processes such as continuous flow chemistry. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound shares a similar bicyclic structure but lacks the fluorine atom.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different ring sizes and structural features.
Uniqueness
The presence of the fluorine atom in (1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity, making it a unique and valuable molecule for various applications.
Properties
CAS No. |
918452-20-7 |
|---|---|
Molecular Formula |
C6H6FNO |
Molecular Weight |
127.12 g/mol |
IUPAC Name |
(1S,4R)-6-fluoro-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H6FNO/c7-4-1-3-2-5(4)8-6(3)9/h1,3,5H,2H2,(H,8,9)/t3-,5-/m0/s1 |
InChI Key |
HKSMCLRRLNGCCY-UCORVYFPSA-N |
Isomeric SMILES |
C1[C@@H]2C=C([C@H]1NC2=O)F |
Canonical SMILES |
C1C2C=C(C1NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
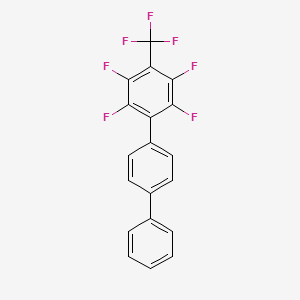
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
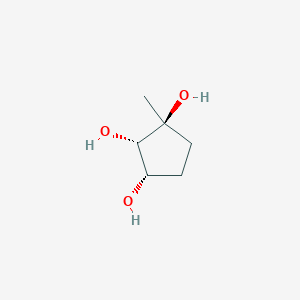
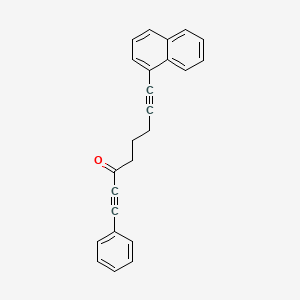

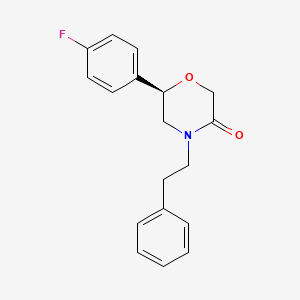

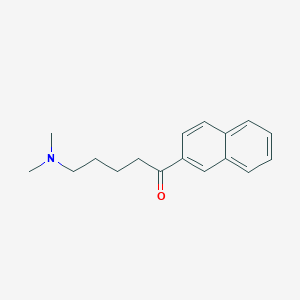
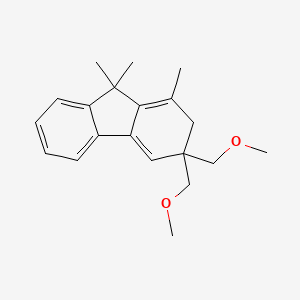
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)

![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
